

# Crisaborole: A Deep Dive into Process-Related Impurities and Their Formation

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## Compound of Interest

Compound Name: *Crisaborole Impurity*

CAS No.: *1187188-59-5*

Cat. No.: *B8548089*

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## Introduction

Crisaborole is a first-in-class, non-steroidal topical phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of mild to moderate atopic dermatitis.[1] As a benzoxaborole compound, its novel boron chemistry allows for a low molecular weight (251 Daltons), which facilitates effective skin penetration.[1][2][3] The mechanism of action involves the inhibition of the PDE4 enzyme, which is overactive in inflammatory skin conditions. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates signaling pathways to reduce the production of pro-inflammatory cytokines.[1][2][3][4]

The synthesis of such a unique heterocyclic structure is a multi-step process involving potent reagents and sensitive intermediates. Consequently, the potential for the formation of process-related impurities is significant. Controlling these impurities is not merely a matter of regulatory compliance but is fundamental to ensuring the safety and efficacy of the final drug product.[5] This guide provides a detailed examination of the process-related impurities associated with crisaborole, delving into their formation mechanisms, analytical detection, and strategic control, grounded in established regulatory frameworks.

# Regulatory Framework: The Imperative for Impurity Control

The control of impurities in new drug substances (Active Pharmaceutical Ingredients or APIs) is rigorously governed by global regulatory bodies. The International Council for Harmonisation (ICH) provides the foundational guidelines that are essential for any drug development professional.<sup>[6][7]</sup>

- ICH Q3A(R2): Impurities in New Drug Substances: This guideline focuses on impurities arising during the manufacturing or storage of the API.<sup>[7][8]</sup> It establishes thresholds for reporting, identifying, and qualifying impurities to ensure the API is safe for human use.<sup>[6][7]</sup>
- ICH Q3C(R9): Residual Solvents: Controls for solvents used during the synthesis process are mandated under this guideline, which classifies solvents based on their toxicity.<sup>[7][8]</sup>
- ICH Q3D(R2): Elemental Impurities: This guideline mandates a risk-based approach to control trace metals, such as catalysts, that may be introduced during manufacturing.<sup>[6][8]</sup>
- ICH M7(R2): Mutagenic Impurities: Provides a framework for assessing and controlling DNA reactive (mutagenic) impurities that pose a potential carcinogenic risk, even at very low levels.<sup>[8]</sup>

Understanding these guidelines is critical, as they dictate the analytical rigor and documentation required for regulatory submission.<sup>[7][9]</sup>

| Threshold Type           | Definition   | Typical Action Level (for max. daily dose $\leq$ 2g/day) |
|--------------------------|--|--|
| Reporting Threshold      | The level above which an impurity must be reported in regulatory submissions.          | $\geq$ 0.05%   |
| Identification Threshold | The level above which the structure of an impurity must be confirmed.                  | $\geq$ 0.10%   |
| Qualification Threshold  | The level above which an impurity must be assessed for safety with toxicological data. | $\geq$ 0.15%   |

(Data synthesized from ICH Q3A guidelines)[7]

## The Synthetic Landscape of Crisaborole

The synthesis of crisaborole involves sophisticated chemical transformations, primarily centered around the construction of the benzoxaborole core. While multiple routes have been reported, a common strategy involves the following key stages:

- **Ether Formation:** Coupling of a protected phenol with a suitable aromatic partner to build the core diphenyl ether backbone.
- **Organometallic Transformation:** A crucial step often involving a low-temperature bromine-lithium exchange on an aryl bromide intermediate. This generates a highly reactive organolithium species.
- **Borylation:** The organolithium intermediate is quenched with a trialkyl borate (e.g., triisopropyl borate) to introduce the boron atom.
- **Cyclization & Deprotection:** Acid-mediated hydrolysis of the resulting boronic ester and concomitant cyclization with an adjacent hydroxymethyl group forms the final benzoxaborole ring system.

This pathway, particularly the organolithiation step, is sensitive to process parameters, making it a critical control point for impurity formation.[10]

Caption: A simplified workflow of a common synthetic route to crisaborole.

## Genesis of Process-Related Impurities

Impurities in crisaborole can be broadly classified into unreacted intermediates, by-products from side reactions, and contaminants from reagents or solvents.[4][11]

### Unreacted Intermediates and Starting Materials

The most straightforward impurities are residual starting materials or key intermediates that are carried through the process due to incomplete reactions.

- Aryl Boronic Acids & Aniline Derivatives: Depending on the specific synthetic route, these precursors may persist.[4]
- 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile: This compound is a representative intermediate and a potential genotoxic impurity (PGI) that requires strict control.[12][13] Its presence indicates an incomplete organometallic transformation step.

### By-products from Side Reactions

These are often the most challenging impurities to control as their formation is intrinsically linked to the reaction mechanism.

#### A. Impurities from Organolithiation and Borylation:

The low-temperature bromine-lithium exchange is a critical step where slight deviations in temperature can lead to significant side reactions. A study developing a continuous flow process for crisaborole synthesis identified three critical impurities related to this step.[10]

- Cause & Effect: The study demonstrated a direct correlation between reaction temperature and the formation of key impurities. At higher temperatures (e.g., -20°C), the formation of by-products was significantly higher compared to reactions run at -60°C.[10] This is because the organolithium intermediate is less stable at higher temperatures, leading to undesired side reactions before it can be trapped by the borate ester.

Caption: Causality of impurity formation during the critical organolithiation step.

## B. Potential Genotoxic Impurities (PGIs):

Certain intermediates or by-products may have structural alerts for mutagenicity. For crisaborole, two have been specifically identified and require highly sensitive analytical methods for their control.

- Impurity A: 4-(4-bromo-3-formylphenoxy)benzotrile
- Impurity B: 4-(4-(4-bromo-3-formylphenoxy)-3-formylphenoxy)benzotrile<sup>[13]</sup>

These impurities are representative of the synthetic process.<sup>[12]</sup><sup>[13]</sup> Impurity B, a dimer-like structure, likely forms from a side reaction where an unreacted starting material couples with the product of the initial etherification step. Their control is non-negotiable due to the potential cancer risk associated with genotoxic compounds.<sup>[13]</sup>

## Degradation Impurities

While not strictly process-related, degradation products can form during work-up, purification, or storage if process conditions are not optimized. The benzoxaborole moiety is susceptible to certain degradation pathways.

- Hydrolysis: The boronic acid group is sensitive to hydrolysis, which can cause ring-opening of the oxaborole structure.<sup>[4]</sup> Stability studies show crisaborole is most stable at a pH of around 5.5, and the commercial formulation is non-aqueous to mitigate this risk.<sup>[14]</sup>
- Oxidation: The boron atom or the aromatic rings can be susceptible to oxidation.<sup>[4]</sup> Stress testing under oxidative conditions (e.g., with H<sub>2</sub>O<sub>2</sub>) has shown complete degradation of the molecule.
- Deboronation: The loss of the boron-containing functional group is another potential degradation pathway.<sup>[4]</sup>

## Elemental Impurities and Residual Solvents

- Elemental Impurities: Catalysts containing metals like palladium, copper, or nickel, which might be used in alternative cross-coupling routes, must be controlled according to ICH Q3D

guidelines.[4]

- Residual Solvents: Solvents such as tetrahydrofuran (THF), ethyl acetate, dimethylformamide (DMF), acetone, and water are commonly used and must be quantified to ensure they are below the limits set by ICH Q3C.[4][15]

## Analytical and Control Strategies: A Self-Validating System

A robust control strategy is built on the principle of "you can't control what you can't measure." This requires the development and validation of highly sensitive and specific analytical methods.

### Key Analytical Techniques

| Technique               | Application for Crisaborole  | Rationale   |
|-------------------------|--|---|
| HPLC / UPLC             | Primary method for quantifying related substances and degradation products. Used for routine purity testing and stability studies. | Provides high resolution, precision, and accuracy for separating the API from its closely related impurities.[4]  |
| LC-MS/MS                | Identification of unknown impurities and quantification of low-level genotoxic impurities.   | Offers the mass accuracy needed for structural elucidation and the sensitivity (using modes like MRM) required to detect PGIs at ppm levels.[4][12][13] |
| Gas Chromatography (GC) | Quantification of residual solvents.   | The gold standard for separating and quantifying volatile organic compounds.[4]   |
| ICP-MS                  | Analysis of elemental impurities.  | Provides the ultra-trace detection limits necessary to meet the stringent requirements of ICH Q3D.[4]   |

## Control Strategy Pillars

- **Quality by Design (QbD):** This approach involves proactively designing manufacturing processes to ensure final product quality. For crisaborole, this means identifying Critical Process Parameters (CPPs) — such as the temperature of the lithiation step — and establishing a design space where the process consistently yields API of the required purity. [\[10\]](#)
- **Process Optimization:** The use of modern techniques like flow chemistry can offer superior control over reaction parameters (e.g., temperature, mixing, residence time) compared to traditional batch processing, leading to improved yield and impurity profiles. [\[10\]](#)
- **Purification:** An effective purification step is essential. For crisaborole, purification can be achieved by precipitation from a specific solvent/anti-solvent system, such as an acetone/water mixture, which effectively removes process impurities. [\[15\]](#)
- **Setting Specifications:** Rigorous specifications for the final API must be established, listing individual acceptance criteria for all specified identified and unidentified impurities, consistent with ICH guidelines. [\[9\]](#)

## Experimental Protocol: UPLC-MS/MS for Genotoxic Impurity Quantification

This protocol is an example of the methodology required to control the potential genotoxic impurities in crisaborole, based on published methods. [\[12\]](#)[\[13\]](#)

**Objective:** To quantify 4-(4-Bromo-3-formyl-phenoxy)-benzotrile and 4-(4-(4-bromo-3-formylphenoxy)-3-formylphenoxy)benzotrile in Crisaborole API.

### 1. Instrumentation:

- Ultra-Performance Liquid Chromatography (UPLC) system.
- Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

### 2. Chromatographic Conditions:

- Column: ZORBAX Eclipse XDB-Phenyl, 4.6 mm × 75 mm, 3.5 μm (or equivalent).[13]
- Mobile Phase A: 0.1% Formic Acid in Water.[13]
- Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.[13][16]
- Elution Mode: Gradient elution.
- Flow Rate: As per column specifications and method validation.
- Column Temperature: Ambient or controlled (e.g., 25°C).

### 3. Mass Spectrometric Conditions:

- Ionization Mode: Positive Ion Electrospray (ESI+).[12]
- Detection Mode: Multiple Reaction Monitoring (MRM).[12]
- MRM Transitions: Specific precursor-to-product ion transitions must be determined and optimized for each impurity and the internal standard (if used).

### 4. Standard and Sample Preparation:

- Standard Stock Solutions: Prepare individual stock solutions of each impurity reference standard in a suitable solvent (e.g., acetonitrile).
- Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range.
- Sample Solution: Accurately weigh and dissolve the Crisaborole API sample in a suitable diluent to a known concentration.

### 5. Validation Parameters (as per ICH Q2):

- Specificity: Ensure no interference from the API or other impurities at the retention times of the target analytes.

- Linearity: Demonstrate a linear relationship between concentration and response (e.g.,  $r > 0.999$ ).<sup>[13]</sup>
- Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
- Accuracy: Perform recovery studies by spiking the API sample with known amounts of the impurities (typical recovery range: 80-120%).<sup>[13]</sup>
- Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) of the method (RSD typically  $< 15\%$ ).

#### 6. Analysis:

- Inject the calibration standards to establish a calibration curve.
- Inject the sample solution.
- Quantify the amount of each impurity in the sample by interpolating its response from the calibration curve.

Caption: Workflow for the quantification of genotoxic impurities in crisaborole.

## Conclusion

The control of process-related impurities in crisaborole is a multifaceted challenge that demands a profound understanding of its synthetic chemistry, a rigorous application of modern analytical technologies, and unwavering adherence to global regulatory standards. By embracing a science-driven approach like Quality by Design, drug developers can move from a reactive to a proactive stance on impurity control. Understanding the causal links between process parameters—especially temperature in the critical organolithiation step—and the formation of specific by-products is paramount. This knowledge, coupled with validated, highly sensitive analytical methods, forms a self-validating system that ensures each batch of crisaborole API meets the highest standards of purity, safety, and efficacy required for patient care.

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